N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Description
This compound is a glycosylated long-chain fatty acid amide featuring a complex stereochemical arrangement. Its structure includes:
- An octadecanamide (C18) chain linked to a hydroxylated unsaturated octadecenyl backbone.
- A β-D-galactopyranosyl moiety (3,4,5-trihydroxy-6-hydroxymethyl oxane) attached via an ether linkage.
- Stereospecific hydroxyl groups at positions 2S and 3R on the aliphatic chain.
However, its biological activity remains less characterized compared to structurally related compounds.
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39+,40?,41?,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-KNSMPFANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423547 | |
| Record name | GlcCer(d18:1/18:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95119-86-1 | |
| Record name | GlcCer(d18:1/18:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound is a glycosphingolipid derivative featuring:
- An octadecanamide chain linked to a sphingosine backbone with (E)-4-en and 2S,3R stereochemistry.
- A glycosyl moiety (2R,5S-configured tetrahydropyran ring) attached via an ether bond.
Key synthetic challenges include stereochemical control, regioselective glycosylation, and lipid chain functionalization.
Synthetic Routes
Glycosylation of Sphingosine Analogs
Step 1: Synthesis of the Glycosyl Donor
- Donor Preparation : A protected glucose derivative (e.g., 2,3,4-tri-O-benzyl-β-D-glucopyranosyl trichloroacetimidate) is synthesized to ensure regioselectivity during glycosylation.
- Activation : Trichloroacetimidate donors are preferred for their stability and high reactivity under acidic conditions.
Step 2: Sphingosine Backbone Functionalization
- Ceramide Precursor : (2S,3R)-2-Amino-octadec-4-ene-1,3-diol is acylated with octadecanoic acid using EDCl/HOBt to form the amide bond.
- Protection : The 3-hydroxy group is protected with a tert-butyldimethylsilyl (TBDMS) group to prevent side reactions during glycosylation.
Step 3: Glycosylation Reaction
- Conditions : BF₃·Et₂O in anhydrous dichloromethane at −20°C.
- Yield : ~65–70% (based on analogous glycosylceramide syntheses).
Step 4: Deprotection
- TBDMS Removal : Tetrabutylammonium fluoride (TBAF) in THF.
- Benzyl Group Removal : Hydrogenolysis with Pd/C under H₂ atmosphere.
Alternative Enzymatic Approach
- Glycosyltransferase Catalysis : Recombinant β-glucosidases or galactosidases can transfer the glycosyl moiety to the sphingosine backbone, though yields are lower (~40%) compared to chemical methods.
Key Data and Optimization
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 65–70% | 35–40% |
| Stereoselectivity | >98% ee | ~90% ee |
| Reaction Time | 12–18 hours | 48–72 hours |
| Purification | Column chromatography (SiO₂) | Affinity chromatography |
Analytical Validation
Critical Observations
- Stereochemical Drift : Prolonged reaction times in glycosylation lead to partial epimerization (reduced by low-temperature conditions).
- Lipid Solubility : The long alkyl chains necessitate polar aprotic solvents (e.g., DMF) for homogeneity during coupling.
Industrial-Scale Considerations
- Cost Efficiency : Chemical synthesis is preferred for scalability despite higher reagent costs.
- Green Chemistry : Enzymatic methods reduce toxic waste but require optimized enzyme immobilization techniques.
Chemical Reactions Analysis
Types of Reactions: Glucosylceramide (d18:1/18:0) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ceramide backbone.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized ceramide derivatives, while reduction can produce reduced ceramide forms .
Scientific Research Applications
Biochemical Applications
Cell Signaling and Membrane Structure
This compound plays a crucial role in cellular signaling pathways and membrane dynamics. It is involved in the formation of lipid rafts, which are essential for cell signaling and membrane protein organization. The unique structure of this glycosphingolipid allows it to interact with specific receptors, influencing various biological processes.
Research Studies
Recent studies have demonstrated that N-[(E,2S,3R)-3-hydroxy...] can modulate signaling pathways such as the Wnt/β-catenin pathway. These interactions are vital for understanding mechanisms underlying cancer metastasis and other diseases.
Pharmaceutical Applications
Potential Therapeutic Uses
The compound has been investigated for its potential therapeutic effects in treating conditions such as cancer and metabolic disorders. Its ability to influence cell growth and differentiation makes it a candidate for drug development targeting specific signaling pathways.
Case Study: Cancer Research
A study published in Cancer Research highlighted the effects of this compound on inhibiting tumor growth in vitro. The results indicated that it could potentially serve as a lead compound for developing new anticancer therapies .
Biotechnology Applications
Industrial Production
N-[(E,2S,3R)-3-hydroxy...] is synthesized through biotechnological methods involving genetically modified microorganisms. These methods ensure high yields and purity of the compound, making it suitable for large-scale applications in research and industry.
Enzyme Production
The compound is also utilized in producing specific enzymes through biotechnological processes. These enzymes have applications in food technology and biofuel production, showcasing the versatility of this glycosphingolipid .
Mechanism of Action
The mechanism of action of Glucosylceramide (d18:1/18:0) involves its role in cell membrane structure and signal transduction. It interacts with various membrane proteins and receptors, modulating their activity and influencing cellular responses. One notable pathway is the Wnt/β-catenin signaling pathway, where Glucosylceramide (d18:1/18:0) interacts with low-density lipoprotein receptor-related protein 6 (LRP6), leading to its phosphorylation and activation of the signaling cascade .
Comparison with Similar Compounds
Structural Analogues
a) Compound 17 ()
- Structure : Contains a fluorinated undecanamide chain and a uridine-like (5-methyl-2,4-dioxo-dihydropyrimidinyl) group.
- Key Differences: Fluorinated alkyl chain enhances hydrophobicity and metabolic stability compared to the non-fluorinated C18 chain in the target compound. The uridine mimic may confer nucleoside-like biological activity (e.g., antiviral or RNA-targeting effects), absent in the target compound.
- Synthesis : Both compounds employ click chemistry for triazole linkages, but Compound 17 requires additional fluorination steps .
b) FDB028939 ()
- Structure: Features a sulfonic acid group on the galactopyranosyl moiety.
- The unsaturated C17 chain (vs. C18 in the target) may alter membrane fluidity or receptor binding.
c) N-trans-Cinnamoyl-p-hydroxyphenethylamine ()
- Structure: A phenolic amide lacking glycosylation.
- Key Differences :
- Absence of the galactose moiety reduces solubility and eliminates carbohydrate-mediated cell recognition.
- Shorter aliphatic chain (C9 vs. C18) limits lipid bilayer integration.
Physicochemical Properties
Biological Activity
Overview
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide is a complex organic compound with significant biological activity. This compound features multiple hydroxyl groups and an amide linkage within its structure, which contribute to its interaction with biological systems. Its molecular formula is and it has a molecular weight of 643.9 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The presence of hydroxyl groups enhances its binding affinity to biological molecules, influencing several cellular processes such as:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for various receptors, affecting signal transduction pathways.
These interactions can lead to alterations in cellular responses, including apoptosis and inflammation modulation.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
The compound's structure allows it to function as an antioxidant by scavenging free radicals and reducing oxidative stress within cells. This property is crucial for protecting cells from damage associated with various diseases.
Case Studies
- Liver Health : A study involving the administration of this compound demonstrated significant improvements in liver function markers in animal models of non-alcoholic fatty liver disease (NAFLD). The compound was found to enhance lipid metabolism and reduce liver inflammation .
- Neuroprotection : In neuroinflammatory models, the compound showed promise in reducing neuroinflammation by modulating TNF-alpha signaling pathways. This suggests potential therapeutic benefits for neurodegenerative conditions .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound with high stereochemical purity?
- Methodological Answer : Stereoselective synthesis requires precise control over reaction conditions, such as temperature, solvent polarity, and catalysts. For glycosidic bond formation (e.g., the 3,4,5-trihydroxyoxan-2-yl moiety), enzymatic or organocatalytic approaches are preferred to retain stereochemical integrity. Fermentation-derived intermediates or chiral pool strategies may reduce racemization risks. Post-synthesis purification via preparative HPLC or chiral column chromatography ensures stereochemical purity .
Q. How can researchers confirm the structural configuration of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use - HSQC and NOESY to resolve stereochemistry (e.g., distinguishing E/Z double bonds in the octadec-4-en-2-yl chain) and verify glycosidic linkage positions.
- Mass Spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS confirms molecular weight and fragmentation patterns. Isotopic labeling (e.g., ) can trace hydroxyl group origins .
Q. What chromatographic techniques are optimal for assessing the compound’s purity and stability?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV/ELSD detection is standard. For stability studies, employ accelerated degradation assays (e.g., thermal stress at 40–60°C, pH 3–9 buffers) coupled with LC-MS to monitor hydrolysis or oxidation byproducts. TLC with iodine vapor or ninhydrin staining aids rapid purity checks .
Advanced Research Questions
Q. What experimental strategies are effective in analyzing the compound’s interactions with lipid bilayers or glycosphingolipid receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers or receptor proteins on gold sensor chips to measure binding kinetics (, ) and affinity () .
- Fluorescence Anisotropy : Label the compound with BODIPY or Cy3 to track membrane insertion dynamics in liposome models .
- Cryo-EM : Resolve structural changes in receptor complexes upon ligand binding .
Q. How can computational modeling predict the compound’s behavior in aqueous versus lipid environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields like CHARMM36 or GROMOS to model hydration shells, micelle formation, and membrane permeability. Calculate free-energy profiles (umbrella sampling) for translocation across lipid bilayers .
- Density Functional Theory (DFT) : Predict electronic properties of hydroxyl and amide groups to explain pH-dependent solubility .
Q. What methodologies address discrepancies between in vitro and in silico interaction data for this compound?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) if computational models over/underestimate affinity.
- Alchemical Free-Energy Calculations : Use FEP or MBAR to refine force field parameters and reconcile simulation-data mismatches .
Q. How can Bayesian optimization improve the synthesis yield of this compound?
- Methodological Answer : Bayesian algorithms iteratively optimize reaction variables (e.g., reagent ratios, temperature gradients) by training Gaussian process models on sparse experimental data. This reduces trial runs by >50% compared to grid searches. Key parameters include glycosylation efficiency and protecting group stability .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s cytotoxicity in neuronal versus epithelial cell lines?
- Methodological Answer :
- Dose-Response Profiling : Use high-content screening (HCS) to compare IC values across cell types.
- Metabolomic Profiling : Track lipid peroxidation or ceramide accumulation via LC-MS/MS to identify cell-specific toxicity mechanisms .
Key Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
